BenchChemオンラインストアへようこそ!

3,6,14-Trihydroxycard-20(22)-enolide

Structural biology Medicinal chemistry Cardenolide SAR

3,6,14-Trihydroxycard-20(22)-enolide (CAS 102305-50-0) is a C23 steroid lactone belonging to the cardenolide class of cardiac glycoside aglycones, with the molecular formula C₂₃H₃₄O₅ and a monoisotopic mass of 390.2406 Da. The compound possesses a 20(22)-enolide (butenolide) ring at C-17 and three hydroxyl substituents at positions 3β, 6, and 14β on the 5β‑steroid nucleus.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 102305-50-0
Cat. No. B13739840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,14-Trihydroxycard-20(22)-enolide
CAS102305-50-0
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1C(CC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
InChIInChI=1S/C23H34O5/c1-21-6-3-14(24)10-18(21)19(25)11-17-16(21)4-7-22(2)15(5-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16?,17?,18-,19?,21+,22+,23-/m0/s1
InChIKeyNAUPKGAOVHSNRY-QYLPJJJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6,14-Trihydroxycard-20(22)-enolide (CAS 102305-50-0) – A C6‑Hydroxylated Cardenolide Aglycone for Targeted SAR Procurement


3,6,14-Trihydroxycard-20(22)-enolide (CAS 102305-50-0) is a C23 steroid lactone belonging to the cardenolide class of cardiac glycoside aglycones, with the molecular formula C₂₃H₃₄O₅ and a monoisotopic mass of 390.2406 Da . The compound possesses a 20(22)-enolide (butenolide) ring at C-17 and three hydroxyl substituents at positions 3β, 6, and 14β on the 5β‑steroid nucleus . It is reported as a natural constituent of Nerium oleander (oleander) leaves and is categorised as a 5β‑cardenolide under the (3β,5β) stereochemical series . Cardenolides are well‑established allosteric inhibitors of Na⁺/K⁺‑ATPase, and hydroxylation pattern variations among aglycones profoundly modulate their inhibitory potency, isoform selectivity, and cytotoxicity profiles [1].

Why 3,6,14-Trihydroxycard-20(22)-enolide Cannot Be Interchanged with Periplogenin, Digitoxigenin, or Other Trihydroxy Cardenolide Analogs


Within the cardenolide aglycone family, identical molecular formulae (C₂₃H₃₄O₅) mask functionally decisive differences in hydroxyl positioning. Digitoxigenin (3β,14β‑dihydroxy; CAS 143‑62‑4) lacks the third hydroxyl entirely, reducing hydrogen‑bond donor count from three to two [1]. Periplogenin (3β,5β,14β‑trihydroxy; CAS 514‑39‑6) places the third hydroxyl at the sterically hindered C5 bridgehead, whereas 8‑hydroxydigitoxigenin (3β,8,14β‑trihydroxy; CAS 1049674‑06‑7) hydroxylates at C8, and gitoxigenin (3β,14β,16β‑trihydroxy; CAS 545‑26‑6) at C16 [1]. Published structure‑activity relationship (SAR) studies demonstrate that the identity and position of the additional hydroxyl group on the cardenolide nucleus is not a passive substitution: it alters polar surface area, hydrogen‑bonding geometry, and the interaction landscape with Na⁺/K⁺‑ATPase α‑subunit isoforms, thereby directly impacting inhibitory potency, isoform selectivity, and resultant therapeutic‑to‑cytotoxic windows [2][3]. Consequently, interchanging 3,6,14‑trihydroxycard‑20(22)‑enolide with any other trihydroxy congener without explicit comparative data introduces uncontrolled pharmacokinetic and pharmacodynamic variables that can compromise experimental reproducibility and translational validity.

Quantitative Evidence Guide: Differential Dimensions of 3,6,14‑Trihydroxycard‑20(22)‑enolide vs. Closest Trihydroxy Cardenolide Analogs


Regiochemical Differentiation: C6‑Hydroxyl versus C5‑, C8‑, C12‑, and C16‑Hydroxylated Trihydroxy Congeners

3,6,14‑Trihydroxycard‑20(22)‑enolide bears a hydroxyl at C6 of the steroid B‑ring, distinguishing it from all other naturally occurring trihydroxy cardenolide aglycones sharing the formula C₂₃H₃₄O₅. Periplogenin hydroxylates at C5 (bridgehead, A/B ring junction), 8‑hydroxydigitoxigenin at C8 (B/C ring junction), digoxigenin at C12 (C‑ring), and gitoxigenin at C16 (D‑ring). These positional differences produce distinct topological polar surface area (TPSA) values: the target compound yields a computed TPSA of 87.0 Ų , while periplogenin reports 87.0 Ų (identical by formula but differing in spatial distribution), digitoxigenin (dihydroxy) 66.8 Ų, and digoxigenin 87.0 Ų [1]. The C6 hydroxyl is secondary and equatorial in the preferred conformation, projecting into a region of the Na⁺/K⁺‑ATPase binding pocket that is sterically distinct from the domains engaged by C5 or C8 hydroxyls, offering a structurally orthogonal hydrogen‑bond donor/acceptor vector for isoform‑selective inhibitor design [2].

Structural biology Medicinal chemistry Cardenolide SAR

Chromatographic Retention Differentiation: Predicted Elution Order on Reversed‑Phase LC vs. Digitoxigenin and Periplogenin

In reversed‑phase liquid chromatography profiling of Digitalis cardenolides, elution order is directly governed by aglycone hydroxylation pattern. A validated HR‑LC/MS/MS method established the sequence diginatigenin → digoxigenin → gitoxigenin → gitaloxigenin → digitoxigenin for cardenolides sharing common sugar units but differing aglycones [1]. The target compound, with a C6 hydroxyl on the B‑ring, is predicted to elute earlier than digitoxigenin (dihydroxy, more lipophilic) but later than or close to digoxigenin (C12‑hydroxylated), owing to the intermediate polarity contributed by the equatorial 6‑OH group. Periplogenin (C5‑OH, tertiary, bridgehead) is expected to exhibit a distinct retention shift because the tertiary 5β‑hydroxyl is sterically shielded, reducing its effective contribution to polar interactions with the stationary phase relative to the secondary, solvent‑exposed 6‑OH of the target compound [2]. This differential chromatographic behaviour enables unambiguous identification and quantification of 3,6,14‑trihydroxycard‑20(22)‑enolide in multi‑component cardenolide mixtures from Nerium oleander extracts, where co‑elution of isobaric trihydroxy congeners is a known analytical challenge [1].

Analytical chemistry Quality control LC‑MS profiling

Na⁺/K⁺‑ATPase Inhibition Potency: Class‑Level SAR of 5β‑Hydroxylation vs. Digitoxigenin as a Predictive Framework for C6‑Hydroxylated Analogs

The introduction of an additional hydroxyl group on the digitoxigenin scaffold predictably modulates Na⁺/K⁺‑ATPase inhibitory potency. QSAR evaluation of bufadienolides and cardenolides demonstrated that introducing a 5β‑hydroxy group (periplogenin vs. digitoxigenin) reduces Na⁺/K⁺‑ATPase inhibitory activity relative to the parent dihydroxy aglycone [1]. Digitoxigenin itself inhibits human erythrocyte Na⁺/K⁺‑ATPase with an IC₅₀ of 1.4 × 10⁻¹¹ M at the high‑affinity binding site and 5.5 × 10⁻⁹ M at the low‑affinity site, representing one of the most potent cardenolide aglycones [2]. Periplogenin, bearing a 5β‑OH, shows attenuated potency (exact comparative IC₅₀ against the same enzyme preparation not reported in a single head‑to‑head study). Extending this SAR logic: a C6 hydroxyl, being secondary and equatorial rather than tertiary and bridgehead (5β‑OH), is predicted to exert a distinct steric and electronic effect on the binding interaction with ATP1A1 and other Na⁺/K⁺‑ATPase α‑subunit isoforms, potentially resulting in an intermediate potency profile between digitoxigenin and periplogenin [1][3]. Direct comparative inhibition data for 3,6,14‑trihydroxycard‑20(22)‑enolide remains absent from the published literature and represents a critical evidence gap.

Cardiotonic steroid pharmacology Na⁺/K⁺‑ATPase inhibition Cancer therapeutics

Antiproliferative Activity Landscape: Periplogenin Cytotoxicity Data as a Comparative Benchmark for Trihydroxy Cardenolide Aglycones in Cancer Cell Lines

Among trihydroxy cardenolide aglycones, periplogenin (3β,5β,14β‑trihydroxycard‑20(22)‑enolide) is the most extensively characterised congener for antiproliferative activity. In a 2024 forward‑genetic screening study, periplogenin inhibited DU145 prostate cancer cell viability with an IC₅₀ of 2.897 µM, DLD‑1 colorectal adenocarcinoma cells at 8.712 µM, U‑87MG glioblastoma cells at 3.008 µM, and MCF‑7 breast adenocarcinoma cells at 20.025 µM [1]. The same study identified ATP1A1 (Na⁺/K⁺‑ATPase α1 subunit) residue T804 as the direct binding target of periplogenin, with the T804A mutation conferring complete resistance [1]. For 3,6,14‑trihydroxycard‑20(22)‑enolide, no peer‑reviewed antiproliferative IC₅₀ data are currently available. However, the shift of the third hydroxyl from C5 (periplogenin, tertiary, bridgehead) to C6 (target, secondary, equatorial) is expected to alter both the binding pose within the ATP1A1 ouabain‑binding pocket and the compound's susceptibility to metabolic oxidation at the B‑ring, producing a distinct cytotoxicity and selectivity profile that warrants direct comparative evaluation [2].

Cancer pharmacology Cytotoxicity screening Cardenolide anticancer

Natural Source Specificity: Occurrence in Nerium oleander as a Minor Cardenolide Aglycone Distinct from Oleandrigenin and Digitoxigenin

3,6,14‑Trihydroxycard‑20(22)‑enolide is reported as a constituent derived from the leaves of Nerium oleander L. (Apocynaceae) . The oleander cardenolide profile is dominated by oleandrin (oleandrigenin‑3‑O‑oleandroside) and digitoxigenin glycosides, with minor components including 8β‑hydroxydigitoxigenin, Δ¹⁶‑neriagenin, adynerigenin (8,14‑epoxy‑3β‑hydroxy), and their glycosidic derivatives [1]. The target compound, bearing a 6‑hydroxy group, represents a structurally distinct aglycone within this phytochemical matrix. Unlike oleandrigenin (which carries a 16β‑acetoxy group) and adynerigenin (which features an 8,14‑epoxide), 3,6,14‑trihydroxycard‑20(22)‑enolide is a simple trihydroxy aglycone without additional oxidation or acetylation, making it a valuable reference compound for biosynthetic pathway studies of cardenolide hydroxylation in Nerium species [1][2]. Quantitative abundance data in oleander leaf extracts are not available in the public domain.

Natural products chemistry Phytochemical profiling Nerium oleander

Computed Drug‑Likeness and ADMET Profiling: Physicochemical Differentiation from Digitoxigenin and Periplogenin

Computed physicochemical parameters differentiate 3,6,14‑trihydroxycard‑20(22)‑enolide from its closest analogs. The target compound has a computed XlogP of 1.5, a TPSA of 87.0 Ų, 3 hydrogen‑bond donors, and 5 hydrogen‑bond acceptors . By comparison, digitoxigenin (dihydroxy) has a lower TPSA of 66.8 Ų and commensurately higher lipophilicity, while all isobaric trihydroxy congeners share the same TPSA (87.0 Ų) but differ in the spatial orientation of polar surface area contribution [1]. The C6 hydroxyl is secondary and equatorial, projected laterally from the B‑ring, whereas the C5 hydroxyl of periplogenin is tertiary and axially oriented at the A/B ring junction, and the C16 hydroxyl of gitoxigenin is positioned on the flexible D‑ring adjacent to the lactone. These geometric differences influence intramolecular hydrogen bonding (e.g., potential 6β‑OH···O4 interaction), metabolic vulnerability (C6 is a known site of CYP450‑mediated oxidation in steroids), and the solvation free energy of the bound state within the Na⁺/K⁺‑ATPase pocket [2]. The compound satisfies Lipinski's Rule of Five (MW 390.5, logP 1.5, HBD 3, HBA 5), but its relatively high TPSA and low logP suggest limited passive blood‑brain barrier penetration compared with digitoxigenin.

ADMET prediction Drug design Computational pharmacology

Best Research and Industrial Application Scenarios for 3,6,14‑Trihydroxycard‑20(22)‑enolide (CAS 102305-50-0)


Reference Standard for LC‑MS/MS Identification of C6‑Hydroxylated Cardenolides in Nerium oleander and Related Apocynaceae Extracts

3,6,14‑Trihydroxycard‑20(22)‑enolide serves as an authentic reference standard for the chromatographic identification and quantification of C6‑hydroxylated cardenolide aglycones in complex plant extracts. Published HR‑LC/MS/MS profiling methodologies for Digitalis cardenolides demonstrate that aglycone hydroxylation pattern governs reversed‑phase retention order [1]. Procuring this compound as a certified reference material enables analytical laboratories to establish a retention time marker for the C6‑OH chemotype, distinguishing it from co‑occurring isobaric trihydroxy congeners (periplogenin, 8‑hydroxydigitoxigenin) that share identical molecular mass (390.24 Da) and empirical formula (C₂₃H₃₄O₅) [2]. This application directly supports quality control of botanical raw materials, forensic toxicology screening of oleander poisoning cases, and dereplication workflows in natural product drug discovery.

Chemical Biology Probe for Dissecting B‑Ring Hydroxylation Effects on Na⁺/K⁺‑ATPase Isoform Selectivity

The C6‑hydroxylated cardenolide scaffold fills a critical gap in the existing panel of Na⁺/K⁺‑ATPase chemical probes. SAR data demonstrate that digitoxigenin (dihydroxy, no B‑ring substitution) potently inhibits Na⁺/K⁺‑ATPase (IC₅₀ ~14 pM at the high‑affinity site) [1], while periplogenin (5β‑OH) shows attenuated potency [2]. The addition of a secondary, equatorial hydroxyl at C6 introduces a distinct hydrogen‑bond donor/acceptor vector on the B‑ring that is predicted to differentially engage Na⁺/K⁺‑ATPase α‑subunit isoforms (α1, α2, α3). Procuring 3,6,14‑trihydroxycard‑20(22)‑enolide enables isoform‑selectivity profiling experiments—comparing its inhibition of ATP1A1 (α1), ATP1A2 (α2), and ATP1A3 (α3)—to determine whether B‑ring hydroxylation confers isoform selectivity advantages over C‑ring (digoxigenin) or D‑ring (gitoxigenin) hydroxylated congeners. This is directly relevant to the development of cardiac glycosides with improved therapeutic indices for heart failure and cancer.

Medicinal Chemistry Starting Scaffold for Semi‑Synthetic Cardenolide Derivatives with Altered Pharmacokinetics

The computed physicochemical profile of 3,6,14‑trihydroxycard‑20(22)‑enolide (TPSA = 87.0 Ų, XlogP = 1.5) indicates reduced passive membrane permeability compared with digitoxigenin (TPSA = 66.8 Ų), suggesting potentially lower blood‑brain barrier penetration and reduced neurotoxicity risk [1]. The equatorial 6‑OH group also provides a chemically accessible handle for regioselective derivatisation (e.g., esterification, etherification, or oxidation to the 6‑ketone) without affecting the pharmacophoric 14β‑OH or the 20(22)‑enolide ring. Medicinal chemistry teams procuring this aglycone can generate focused libraries of 6‑O‑acyl, 6‑O‑alkyl, and 6‑oxo derivatives and benchmark their Na⁺/K⁺‑ATPase inhibitory activity and cytotoxicity against the well‑characterised periplogenin and digitoxigenin series, as periplogenin's direct binding to ATP1A1 at residue T804 has been experimentally validated [2].

Biosynthetic Pathway Elucidation: Substrate for Cytochrome P450 C6‑Hydroxylase Characterisation in Cardenolide‑Producing Plants

The occurrence of 3,6,14‑trihydroxycard‑20(22)‑enolide in Nerium oleander suggests the presence of a regiospecific cytochrome P450 monooxygenase capable of hydroxylating the cardenolide B‑ring at C6 [1][2]. This contrasts with the well‑characterised C5‑hydroxylation pathway leading to periplogenin in Strophanthus and Periploca species [2]. Procuring the authentic C6‑hydroxylated product enables plant biochemists to use it as an analytical standard for in vitro P450 assays, feeding digitoxigenin as substrate to microsomal preparations from Nerium oleander leaf tissue and monitoring C6‑hydroxylase activity via LC‑MS quantification of the 3,6,14‑trihydroxy product. This application addresses a gap in the understanding of cardenolide biosynthetic diversity and may identify novel P450 enzymes with utility in synthetic biology approaches to cardenolide analog production.

Quote Request

Request a Quote for 3,6,14-Trihydroxycard-20(22)-enolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.